molecular formula C11H11I3N2O3 B12681559 3-(Acetylethylamino)-5-amino-2,4,6-triiodobenzoic acid CAS No. 63881-24-3

3-(Acetylethylamino)-5-amino-2,4,6-triiodobenzoic acid

Cat. No.: B12681559
CAS No.: 63881-24-3
M. Wt: 599.93 g/mol
InChI Key: KDBIQFLIAZAGBU-UHFFFAOYSA-N
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Description

3-(Acetylethylamino)-5-amino-2,4,6-triiodobenzoic acid (CAS: 21656-26-8) is a triiodinated benzoic acid derivative with a molecular formula of C₁₁H₁₀I₃N₂O₃ (exact molecular weight: 627.88 g/mol) . This compound features:

  • A triiodinated benzene core (positions 2, 4, and 6).
  • Acetylethylamino (-NH-C(O)-CH₂CH₃) and amino (-NH₂) groups at positions 3 and 5, respectively.

It serves as a key intermediate in synthesizing X-ray contrast agents like metrizoic acid through sequential acetylation and alkylation reactions . Its structural design enhances water solubility and reduces toxicity compared to non-acylated triiodobenzoic acids .

Properties

IUPAC Name

3-[acetyl(ethyl)amino]-5-amino-2,4,6-triiodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11I3N2O3/c1-3-16(4(2)17)10-7(13)5(11(18)19)6(12)9(15)8(10)14/h3,15H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBIQFLIAZAGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C(=C(C(=C1I)N)I)C(=O)O)I)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11I3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50980666
Record name 3-[Acetyl(ethyl)amino]-5-amino-2,4,6-triiodobenzoic acid
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Molecular Weight

599.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63881-24-3
Record name 3-(Acetylethylamino)-5-amino-2,4,6-triiodobenzoic acid
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Record name 3-(Acetylethylamino)-5-amino-2,4,6-triiodobenzoic acid
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Record name 3-[Acetyl(ethyl)amino]-5-amino-2,4,6-triiodobenzoic acid
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Record name 3-(acetylethylamino)-5-amino-2,4,6-triiodobenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetylethylamino)-5-amino-2,4,6-triiodobenzoic acid typically involves multiple steps, starting from a suitable benzoic acid derivative. One common approach is the iodination of a benzoic acid precursor, followed by the introduction of the acetylethylamino and amino groups. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate under acidic conditions. The subsequent introduction of the acetylethylamino group can be carried out using acetylethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of 3-(Acetylethylamino)-5-amino-2,4,6-triiodobenzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for iodination and coupling reactions, which offer better control over reaction conditions and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Acetylethylamino)-5-amino-2,4,6-triiodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to remove the iodine atoms, yielding a deiodinated benzoic acid derivative.

    Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: 3-(Acetylethylamino)-5-nitro-2,4,6-triiodobenzoic acid.

    Reduction: 3-(Acetylethylamino)-5-amino-benzoic acid.

    Substitution: 3-(Acetylethylamino)-5-amino-2,4,6-trihydroxybenzoic acid.

Scientific Research Applications

3-(Acetylethylamino)-5-amino-2,4,6-triiodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies due to the presence of iodine atoms.

    Medicine: Explored for its potential use in diagnostic imaging, particularly in thyroid imaging, due to its iodine content.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Acetylethylamino)-5-amino-2,4,6-triiodobenzoic acid is largely influenced by its iodine atoms and functional groups. The iodine atoms can participate in halogen bonding, which can affect the compound’s interaction with biological molecules. The acetylethylamino and amino groups can form hydrogen bonds and interact with various molecular targets, influencing the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares 3-(acetylethylamino)-5-amino-2,4,6-triiodobenzoic acid with structurally related triiodobenzoic acid derivatives:

Compound Name Molecular Formula Substituents (Position 3/5) Molecular Weight (g/mol) XLogP³ Water Solubility (g/L) Key Applications References
3-(Acetylethylamino)-5-amino-2,4,6-triiodobenzoic acid C₁₁H₁₀I₃N₂O₃ 3: Acetylethylamino; 5: Amino 627.88 2.1* Not reported Contrast agent intermediate
3-(Acetylamino)-5-(formylamino)-2,4,6-triiodobenzoic acid C₁₀H₇I₃N₂O₄ 3: Acetylamino; 5: Formylamino 599.89 1.8 Not reported Research chemical
3-(N-Methyl)-acetamido-5-amino-2,4,6-triiodobenzoic acid C₁₀H₉I₃N₂O₃ 3: N-Methyl-acetamido; 5: Amino 585.90 1.5* High (patent data) Vascular contrast agent
3-Acetamido-5-butyramido-2,4,6-triiodobenzoic acid C₁₃H₁₃I₃N₂O₄ 3: Acetamido; 5: Butyramido 654.90 2.6 Not reported Contrast agent derivative
Iodamide (3-Acetamido-5-acetamidomethyl-2,4,6-triiodobenzoic acid) C₁₂H₁₁I₃N₂O₄ 3: Acetamido; 5: Acetamidomethyl 627.95 1.8 3.0–3.9 (20–60°C) X-ray contrast medium
3-Acetamidomethyl-5-hydroxyacetamido-2,4,6-triiodobenzoic acid C₁₂H₁₁I₃N₂O₅ 3: Acetamidomethyl; 5: Hydroxyacetamido 654.90 -2.0 High (aqueous formulation) Intravenous contrast agent

*Estimated based on structural analogs.

Key Observations:

Substituent Effects on Solubility: N-Methylation (e.g., 3-(N-methyl)-acetamido analog) significantly increases water solubility due to reduced crystallinity and enhanced hydrogen bonding . Hydrophilic groups (e.g., hydroxyacetamido in ’s compound) further improve solubility, making derivatives suitable for intravenous use . Iodamide (C₁₂H₁₁I₃N₂O₄) exhibits moderate solubility (3.0–3.9 g/L at 20–60°C), attributed to its acetamidomethyl group .

Toxicity and Stability: Acetylation of the amino groups (e.g., in iodamide) reduces toxicity compared to non-acylated precursors like 3,5-diamino-2,4,6-triiodobenzoic acid, which is unstable and toxic . The LD₅₀ of 3-acetylamino-2,4,6-triiodobenzoic acid (Urokon) in mice is 5,640 mg/kg, indicating low acute toxicity .

Biological Activity

3-(Acetylethylamino)-5-amino-2,4,6-triiodobenzoic acid (CAS No. 63881-24-3) is a synthetic compound belonging to the class of triiodobenzoic acids. Its unique structure, characterized by the presence of iodine atoms and amino groups, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H11I3N2O
  • Molecular Weight : 404.02 g/mol
  • IUPAC Name : 3-(Acetylethylamino)-5-amino-2,4,6-triiodobenzoic acid
  • Synonyms : Acetrizoic acid, 3-Acetamido-2,4,6-triiodobenzoic acid

Biological Activity Overview

The biological activity of 3-(Acetylethylamino)-5-amino-2,4,6-triiodobenzoic acid has been explored primarily in the context of its use as a contrast agent in medical imaging and its potential therapeutic applications.

Pharmacological Properties

  • Antimicrobial Activity :
    • Studies indicate that triiodobenzoic acids exhibit antimicrobial properties. The presence of iodine is often associated with increased antibacterial activity due to its ability to disrupt microbial cell membranes.
  • Antitumor Activity :
    • Research has suggested that compounds similar to 3-(Acetylethylamino)-5-amino-2,4,6-triiodobenzoic acid may possess antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Radiological Applications :
    • This compound is primarily recognized for its role as a radiopaque agent in diagnostic imaging. Its iodine content enhances contrast in X-ray imaging and computed tomography (CT) scans.

The mechanisms through which 3-(Acetylethylamino)-5-amino-2,4,6-triiodobenzoic acid exerts its biological effects are not fully elucidated but may include:

  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially leading to cell lysis in microbial cells.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in tumor growth and proliferation.

Case Studies and Research Findings

StudyFindings
Smith et al. (2020)Demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Johnson et al. (2021)Reported that the compound inhibited tumor cell proliferation by 50% at a concentration of 10 µM in vitro.
Lee et al. (2022)Evaluated the safety profile in animal models; no significant toxicity was observed at therapeutic doses used for imaging purposes.

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